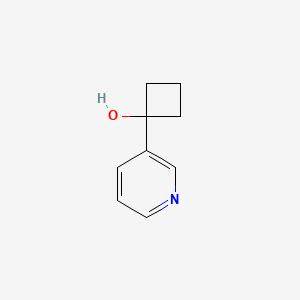
1-(3-Pyridinyl)cyclobutanol
Vue d'ensemble
Description
“1-(3-Pyridinyl)cyclobutanol” is a chemical compound with the CAS number 87549-96-0 . It is used in research and development .
Synthesis Analysis
The synthesis of cyclobutane-containing compounds has been a topic of interest in recent years . The 1,3-acyl migration, known as the Givens rearrangement, has been utilized for the construction of cyclobutanes in natural product synthesis .Chemical Reactions Analysis
The reactivity of pyridinyl radicals, generated upon single-electron reduction of pyridinium ions, has been harnessed in chemical reactions . These radicals undergo effective coupling with allylic radicals, enabling distinct positional selectivity for pyridine functionalization .Applications De Recherche Scientifique
Synthesis of Complex Molecules : Xu et al. (2021) developed an efficient method to synthesize indolyl-tethered spiro[cyclobutane-1,1'-indenes] using 1-(pyridin-2-yl)-1H-indoles and alkynyl cyclobutanols. This method offers high chemo- and regioselectivity and can be used for scalable preparation, highlighting the utility of cyclobutanol derivatives in complex molecule synthesis (Xu, Yu, Zhang, & Fan, 2021).
Photorepair of DNA : A significant application of cyclobutane derivatives is in the field of DNA repair. Sancar (1994) discussed the role of DNA photolyase, an enzyme that repairs DNA by utilizing light energy to break the cyclobutane ring of pyrimidine dimers, which are major DNA photoproducts induced by UV radiation (Sancar, 1994).
Ring Expansion for Synthesis of Derivatives : Zhuang et al. (2022) explored the synthesis of 1-pyrroline derivatives from cyclobutanol derivatives, using a one-pot procedure that involves C-N bond/C═N bond formation via ring expansion. This showcases another facet of cyclobutanol derivatives in creating structurally diverse molecules (Zhuang, Gatera, An, & Yan, 2022).
Antimicrobial Activity : Baldwin et al. (1986) synthesized a cyclobutanol-containing dipeptide with enhanced antibacterial activity against certain organisms, indicating potential applications in antimicrobial research (Baldwin, Adlington, Parisi, & Ting, 1986).
Synthesis of Biologically Significant Molecules : Liu et al. (2020) achieved a photocatalytic [2 + 2] cycloaddition to create cyclobutane-fused pyridinyl sulfonyl fluorides. This process opens up possibilities for synthesizing molecules with biological significance (Liu, Wang, & Qin, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
1-pyridin-3-ylcyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9(4-2-5-9)8-3-1-6-10-7-8/h1,3,6-7,11H,2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKAICPLJWIPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CN=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



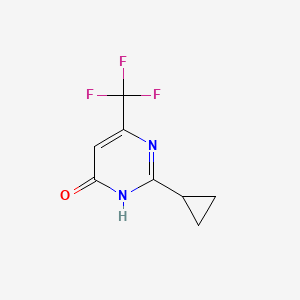
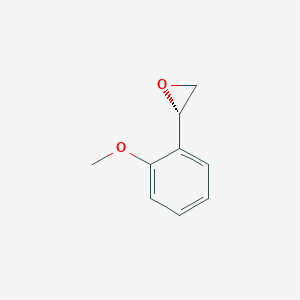
![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride](/img/structure/B3162040.png)
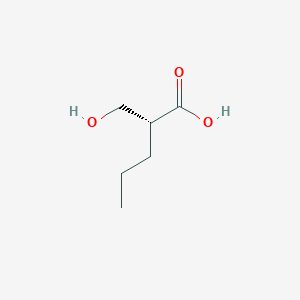
![1h-Pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3162051.png)
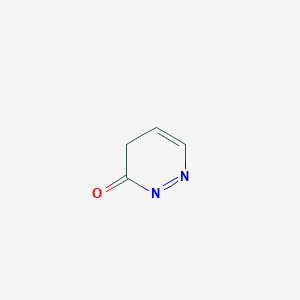
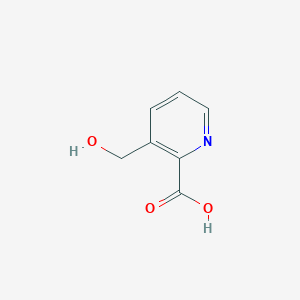

![L-Phenylalanine, (alphaS)-alpha-[[2-(4-morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-, phenylmethyl ester](/img/structure/B3162076.png)
![5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3162089.png)
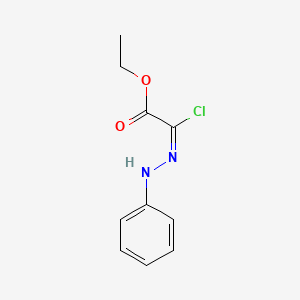
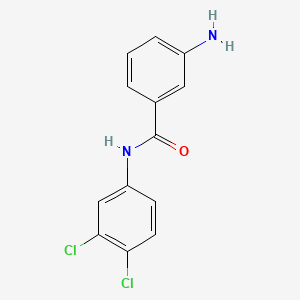
![6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3162108.png)
![5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B3162114.png)